
1-(tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride hydrate
Overview
Description
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride hydrate is a chemical compound with the molecular formula C9H18N2S.2ClH.H2O. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride hydrate typically involves the reaction of tetrahydro-2H-thiopyran with piperazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride hydrate is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride hydrate involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride hydrate can be compared with other similar compounds such as:
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine: Lacks the dihydrochloride hydrate component, which may affect its solubility and reactivity.
Piperazine derivatives: These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Biological Activity
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride hydrate is a chemical compound that has garnered attention in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Formula
- Molecular Formula : C₉H₂₂Cl₂N₂OS
- CAS Number : 914654-77-6
Structural Characteristics
The compound features a piperazine ring substituted with a tetrahydrothiopyran moiety, which is believed to influence its biological activity. The presence of sulfur in the thiopyran ring may contribute to unique interactions with biological targets.
This compound interacts with various biological targets, primarily through receptor binding and enzyme inhibition. Its mechanism involves modulation of neurotransmitter systems, which is crucial for its potential applications in neuropharmacology.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it has shown promise in inhibiting monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases.
Receptor Binding Affinity
Studies suggest that this compound binds to serotonin and dopamine receptors, indicating its potential as an antidepressant or antipsychotic agent.
Case Studies
- Antidepressant Activity : A study conducted on rodent models demonstrated that administering the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test (FST). The results indicated that the compound's action on serotonin receptors may underlie its antidepressant effects.
- Neuroprotective Effects : Another study investigated the neuroprotective properties of this compound against oxidative stress in neuronal cell cultures. The results showed a marked decrease in cell death when treated with the compound, suggesting its potential role in protecting against neurodegenerative diseases.
Data Table: Summary of Biological Activities
Activity | Findings |
---|---|
Enzyme Inhibition | Inhibits monoamine oxidase (MAO) |
Receptor Binding | Affinity for serotonin and dopamine receptors |
Antidepressant Effects | Significant reduction in depressive behaviors in rodent models |
Neuroprotective Activity | Decreased oxidative stress-induced cell death in neuronal cultures |
Similar Compounds
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
1-(Tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride | C₅H₁₄Cl₂N₂S | Antioxidant properties |
1-(Tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane dihydrochloride | C₉H₂₀Cl₂N₂S | Enzyme inhibition |
The comparative analysis indicates that while similar compounds exhibit various biological activities, this compound shows a unique profile with potential applications in treating mood disorders and neuroprotection.
Properties
IUPAC Name |
1-(thian-4-yl)piperazine;hydrate;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S.2ClH.H2O/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;;/h9-10H,1-8H2;2*1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQXIUHBMIWTCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCNCC2.O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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